molecular formula C12H10FN3O5S B2903287 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine CAS No. 2411196-27-3

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine

Cat. No. B2903287
CAS RN: 2411196-27-3
M. Wt: 327.29
InChI Key: WWRPBGHUVMRFMW-UHFFFAOYSA-N
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Description

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of pyridazine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in inflammatory and tumor processes. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine can exert various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the expression of certain genes involved in tumor growth and metastasis. In addition, this compound has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. This compound has also been found to exhibit low toxicity in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the development of more water-soluble derivatives of this compound may enhance its bioavailability and potential therapeutic applications.
Conclusion:
In conclusion, 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine is a chemical compound that has potential applications in various areas of scientific research. This compound has been synthesized using different methods and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The mechanism of action of this compound is not fully understood, but it may inhibit the activity of certain enzymes involved in inflammatory and tumor processes. Further research is needed to fully elucidate the potential of this compound as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine has been synthesized using different methods. One of the methods involves the reaction of 4-aminobenzenesulfonamide and 2,3-dichloro-6-nitropyridazine in the presence of a base. Another method involves the reaction of 3-amino-1-methyl-5-pyrazolone and 4-fluorobenzenesulfonyl chloride in the presence of a base. The synthesis of this compound has also been achieved using microwave-assisted methods.

Scientific Research Applications

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine has been extensively studied for its potential applications in various areas of scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O5S/c1-16-11(17)7-6-10(15-16)12(18)14-8-2-4-9(5-3-8)21-22(13,19)20/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRPBGHUVMRFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine

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